molecular formula C10H12ClF B1334982 1-(4-Chlorobutyl)-4-fluorobenzene CAS No. 54540-58-8

1-(4-Chlorobutyl)-4-fluorobenzene

Cat. No.: B1334982
CAS No.: 54540-58-8
M. Wt: 186.65 g/mol
InChI Key: QMDPGDCZIVOKNA-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 4-chlorobutyl group and a fluorine atom

Scientific Research Applications

1-(4-Chlorobutyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. Without specific context (such as biological activity or reactivity with a particular substrate), it’s difficult to provide a mechanism of action for "1-(4-Chlorobutyl)-4-fluorobenzene" .

Safety and Hazards

Like many halogenated organic compounds, “1-(4-Chlorobutyl)-4-fluorobenzene” could present safety hazards. It might be harmful if inhaled, ingested, or comes into contact with skin. It could also be flammable .

Future Directions

The future directions for research on “1-(4-Chlorobutyl)-4-fluorobenzene” would depend on its potential applications. If it has useful properties, it could be studied for use in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-fluorobenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 4-chlorobutyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butyl chain can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction Reactions: Reduction of the fluorine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 1-(4-Hydroxybutyl)-4-fluorobenzene.

    Oxidation: 1-(4-Carboxybutyl)-4-fluorobenzene.

    Reduction: 1-(4-Butyl)-4-fluorobenzene.

Comparison with Similar Compounds

    1-(4-Chlorobutyl)benzene: Lacks the fluorine atom, resulting in different chemical and physical properties.

    4-Chlorobutyl acetate: Contains an acetate group instead of a fluorine atom, leading to different reactivity and applications.

    1-(4-Chlorobutyl)-4-chlorobenzene: Contains an additional chlorine atom on the benzene ring, affecting its chemical behavior.

Uniqueness: 1-(4-Chlorobutyl)-4-fluorobenzene is unique due to the presence of both a chlorine and a fluorine atom, which impart distinct electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-chlorobutyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDPGDCZIVOKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202966
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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Molecular Weight

186.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54540-58-8
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54540-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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Record name 1-(4-Chlorobutyl)-4-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID00202966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorobutyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
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Record name 1-(4-CHLOROBUTYL)-4-FLUOROBENZENE
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Synthesis routes and methods

Procedure details

Triethylsilane (22.5 ml; 0.141 mol) was added dropwise to a cold (~0° C.) stirring mixture of 4-chloro-4'-fluoro-butyrophenone (10 ml; 0.0613 mol) in trifluoroacetic acid (47 ml). The reaction mixture was stirred at room temperature under nitrogen for 6 hours. The reaction was quenched with brine and extracted with diethyl ether. The organic extract was dried (MgSO4) and evaporated under vacuum giving the desired compound as an oil.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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